molecular formula C10H11ClF3N3O B10959522 [4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone

[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone

Cat. No.: B10959522
M. Wt: 281.66 g/mol
InChI Key: ARXXOFYKTOVMNZ-UHFFFAOYSA-N
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Description

4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro, methyl, and trifluoromethyl group attached to a pyrazole ring, along with a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups can be introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while trifluoromethylation can be done using trifluoromethyl iodide in the presence of a base.

    Formation of Pyrrolidinylmethanone Moiety: The final step involves the reaction of the substituted pyrazole with pyrrolidine and a suitable carbonyl source, such as acyl chloride or anhydride, to form the pyrrolidinylmethanone moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It can be used as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YLMETHANONE is unique due to the presence of the pyrrolidinylmethanone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClF3N3O

Molecular Weight

281.66 g/mol

IUPAC Name

[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H11ClF3N3O/c1-16-8(10(12,13)14)6(11)7(15-16)9(18)17-4-2-3-5-17/h2-5H2,1H3

InChI Key

ARXXOFYKTOVMNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)N2CCCC2)Cl)C(F)(F)F

Origin of Product

United States

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